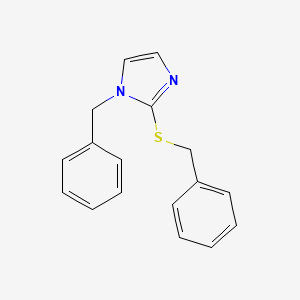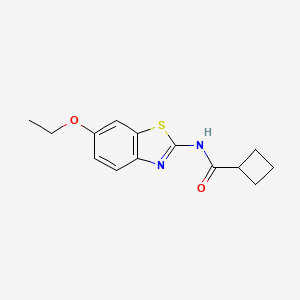![molecular formula C17H26N2O B5811846 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide CAS No. 6114-05-2](/img/structure/B5811846.png)
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide, also known as CX-516, is a potent and selective positive allosteric modulator of the AMPA receptor. The AMPA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. CX-516 has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
Mécanisme D'action
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide is a positive allosteric modulator of the AMPA receptor, which means that it enhances the activity of the receptor in response to glutamate. Glutamate is the primary neurotransmitter involved in synaptic plasticity, learning, and memory. By enhancing the activity of the AMPA receptor, this compound increases the strength and duration of synaptic transmission, which can lead to improved cognitive function.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. In animal models, this compound has been shown to enhance long-term potentiation (LTP), a process that is critical for learning and memory. In addition, this compound has been shown to increase the density of AMPA receptors in the hippocampus, a brain region that is critical for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide is that it has a high level of selectivity for the AMPA receptor, which means that it is less likely to have off-target effects. In addition, this compound has a relatively long half-life, which makes it suitable for use in animal studies. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide. One area of research is the development of more potent and selective AMPA receptor modulators that can be used to treat cognitive disorders. Another area of research is the investigation of the mechanisms underlying the cognitive-enhancing effects of this compound, which could lead to the development of new therapeutic targets for cognitive disorders. Finally, there is a need for further research on the safety and efficacy of this compound in humans, particularly in the context of cognitive enhancement.
Méthodes De Synthèse
The synthesis of 3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide involves the reaction of 4-dimethylaminobenzaldehyde with cyclohexylmagnesium bromide, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 3-chloropropionyl chloride to yield this compound.
Applications De Recherche Scientifique
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide has been extensively studied for its potential therapeutic applications in the treatment of cognitive disorders. Studies have shown that this compound enhances learning and memory in animal models, and has potential as a treatment for Alzheimer's disease and other cognitive disorders. In addition, this compound has been shown to improve cognitive function in healthy adults, making it a potential cognitive enhancer.
Propriétés
IUPAC Name |
3-cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-19(2)16-11-9-15(10-12-16)18-17(20)13-8-14-6-4-3-5-7-14/h9-12,14H,3-8,13H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXFCLRIAXNEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20976657 |
Source


|
| Record name | 3-Cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6114-05-2 |
Source


|
| Record name | 3-Cyclohexyl-N-[4-(dimethylamino)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20976657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N,2-dimethylpropanamide](/img/structure/B5811770.png)
![4,7,7-trimethyl-1-(methylthio)-6,9-dihydro-7H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B5811776.png)





![2-(2-methoxyphenyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B5811806.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-fluorobenzamide](/img/structure/B5811827.png)

